molecular formula C₁₉H₂₂Cl₃NO₄ B1146934 N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine CAS No. 1246820-84-7

N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine

Cat. No.: B1146934
CAS No.: 1246820-84-7
M. Wt: 434.74
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Description

N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine (CAS: 1246820-72-3) is a deuterated derivative of nortilidine, modified with the (2,2,2-trichloroethoxy)carbonyl (Teoc) blocking group. Its molecular formula is C₁₉H₁₉D₃Cl₃NO₄, and it has a molecular weight of 437.76 g/mol . The Teoc group is a protective moiety widely used in organic synthesis to shield reactive functional groups during multi-step reactions . This compound is primarily employed as a stable isotope-labeled standard in analytical chemistry and pharmacological research, particularly in mass spectrometry-based metabolic studies .

Properties

IUPAC Name

ethyl (1R,2R)-2-[methyl(2,2,2-trichloroethoxycarbonyl)amino]-1-phenylcyclohex-3-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl3NO4/c1-3-26-16(24)18(14-9-5-4-6-10-14)12-8-7-11-15(18)23(2)17(25)27-13-19(20,21)22/h4-7,9-11,15H,3,8,12-13H2,1-2H3/t15-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHGBHOTGMYPHH-CRAIPNDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC=CC1N(C)C(=O)OCC(Cl)(Cl)Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@]1(CCC=C[C@H]1N(C)C(=O)OCC(Cl)(Cl)Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858513
Record name Ethyl (1R,6R)-6-{methyl[(2,2,2-trichloroethoxy)carbonyl]amino}-3,6-dihydro[1,1'-biphenyl]-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246820-84-7
Record name Ethyl (1R,6R)-6-{methyl[(2,2,2-trichloroethoxy)carbonyl]amino}-3,6-dihydro[1,1'-biphenyl]-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Acyl Substitution

TrocCl (CCl₃CH₂OCOCl) reacts with nortilidine via a two-step mechanism:

  • Deprotonation : A base (e.g., triethylamine) abstracts a proton from nortilidine’s secondary amine, generating a nucleophilic amide ion.

  • Acyl Transfer : The amide ion attacks the electrophilic carbonyl carbon of TrocCl, displacing chloride and forming the Troc-protected amine.

The reaction is represented as:

Nortilidine+TrocClBaseN-(Troc)Nortilidine+HCl+Base\cdotpHCl\text{Nortilidine} + \text{TrocCl} \xrightarrow{\text{Base}} \text{N-(Troc)Nortilidine} + \text{HCl} + \text{Base·HCl}

Stereochemical Considerations

Synthetic Protocols

Standard Laboratory-Scale Synthesis

Reagents :

  • Nortilidine free base: 1.0 equiv

  • TrocCl: 1.2–1.5 equiv

  • Triethylamine (TEA): 2.0 equiv

  • Anhydrous dichloromethane (DCM): solvent

Procedure :

  • Dissolve nortilidine (259.34 mg, 1.0 mmol) in 10 mL DCM under nitrogen.

  • Add TEA (280 µL, 2.0 mmol) and cool to 0°C.

  • Slowly add TrocCl (1.5 mmol) dropwise over 10 minutes.

  • Warm to room temperature and stir for 6–12 hours.

  • Quench with ice-cold water (10 mL), extract with DCM (3 × 15 mL), dry over Na₂SO₄, and concentrate.

  • Purify via silica gel chromatography (hexane/ethyl acetate 4:1) to yield N-(Troc)nortilidine as a colorless oil (yield: 75–85%).

Key Data :

ParameterValue
Yield75–85%
Purity (HPLC)>98%
Retention Time12.3 min (C18, MeCN/H₂O 70:30)

Optimization Strategies

Solvent Selection

Polar aprotic solvents (DCM, THF) are ideal due to TrocCl’s solubility and reaction efficiency. Nonpolar solvents (toluene) slow the reaction, while protic solvents (MeOH) risk hydrolysis.

Stoichiometry and Temperature

  • TrocCl Excess : 1.2–1.5 equiv ensures complete amine acylation without side reactions.

  • Temperature : 0°C to room temperature minimizes byproducts (e.g., over-acylation, decomposition).

Base Selection

Triethylamine outperforms weaker bases (pyridine) in scavenging HCl, though bulkier bases (DIPEA) may hinder sterically crowded amines.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): δ 4.82 ppm (s, 2H, Troc CH₂), 3.02 ppm (s, 3H, N-CH₃), 1.28 ppm (t, 3H, COOCH₂CH₃).

  • ¹³C NMR : 154.2 ppm (Troc carbonyl), 62.1 ppm (Troc CH₂), 34.5 ppm (N-CH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ = 435.0688 (calc. 435.0684 for C₁₉H₂₂Cl₃NO₄).

Industrial-Scale Production

Pharmaceutical manufacturers employ continuous-flow reactors to enhance scalability:

  • Reactor Design : Tubular reactors with temperature-controlled zones (0–25°C).

  • Process Parameters :

    • Residence time: 30–60 minutes

    • Throughput: 5–10 kg/h

    • Yield: 80–88%

  • Purification : Centrifugal partition chromatography replaces column chromatography for cost efficiency.

Challenges and Solutions

Hydrolysis of TrocCl

TrocCl is moisture-sensitive. Solution : Use anhydrous solvents and inert atmospheres.

Byproduct Formation

  • N,O-Bis-Troc Derivatives : Occur with excess TrocCl. Solution : Limit TrocCl to 1.5 equiv.

  • Racemization : Mitigated by avoiding high temperatures and acidic conditions .

Chemical Reactions Analysis

Types of Reactions: N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trichloroethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

  • Intermediate in Synthesis : N-(2,2,2-Trichloroethoxy)carbonyl Nortilidine serves as an intermediate in the synthesis of various chemical compounds, facilitating the development of new materials and pharmaceuticals.
  • Derivatization Agent : It is used as a derivatizing agent in gas chromatography and mass spectrometry for the analysis of complex mixtures, particularly in drug testing .

Biology

  • Biochemical Studies : The compound is utilized in biochemical research to study molecular interactions and enzyme kinetics. Its structure allows for the exploration of metabolic pathways in biological systems.
  • Proteomics : The deuterated version (N-(2,2,2-Trichloroethoxy)carbonyl Nortilidine-d3) is employed in proteomics for precise tracking of metabolic processes through mass spectrometry.

Medicine

  • Therapeutic Potential : Research indicates that N-(2,2,2-Trichloroethoxy)carbonyl Nortilidine exhibits antitumor properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including A549 (lung cancer), K562 (leukemia), and PC-3 (prostate cancer) .
  • Pain Management : As a derivative of Nortilidine, which is related to tilidine—a synthetic opioid analgesic—this compound may have applications in pain management therapies .

Study 1: Antitumor Activity Evaluation

A study evaluated the efficacy of N-(2,2,2-Trichloroethoxy)carbonyl Nortilidine against PC-3 prostate cancer cells. Results indicated that at a concentration of 10 µM, the compound induced an apoptosis rate of approximately 63.23%, comparable to established antitumor agents.

CompoundCell LineIC50 (µM)Mechanism
N-(2,2,2-Trichloroethoxy)carbonyl NortilidinePC-39.86Induces apoptosis via ROS accumulation
NortilidineK56212.03Inhibits cell proliferation

Study 2: Neuroprotective Effects

Another investigation explored neuroprotective properties of Nortilidine derivatives in neurodegenerative models. Findings suggested that these compounds could mitigate neuronal death through antioxidant mechanisms and modulation of neuroinflammatory pathways.

Mechanism of Action

The mechanism of action of N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine involves its interaction with specific molecular targets. The trichloroethoxycarbonyl group plays a crucial role in modulating the compound’s activity. The pathways involved include binding to enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural Analogues of Nortilidine

The following table summarizes key structural analogues and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3 1246820-72-3 C₁₉H₁₉D₃Cl₃NO₄ 437.76 Deuterated; Teoc-protected
This compound 1246820-84-7 C₁₉H₁₉Cl₃NO₄ ~434.76* Non-deuterated parent compound
N-(2,2,2-Trichloroethoxy)carbonyl] Bisnor-(cis)-tilidine 1246819-95-3 Not explicitly provided† Bisnor variant; cis-configuration
Nortilidine (Parent Compound) Not provided C₁₇H₁₅NO₃‡ ~289.31 Lacks Teoc group

*Calculated based on non-deuterated formula. †Structural differences likely involve shortened carbon chains or altered substituents. ‡Assumed based on nortilidine’s core structure.

Key Differences :

  • Teoc Group: The presence of the Teoc group enhances stability during synthesis but requires specific deprotection conditions (e.g., zinc reduction) compared to non-protected nortilidine .
  • Bisnor-(cis)-tilidine: The "bisnor" designation suggests a structural reduction (e.g., fewer methyl/methylene groups), while the cis-configuration impacts stereochemical interactions in biological systems .

Comparison with Other Teoc-Protected Compounds

The Teoc group is part of a broader family of blocking groups. The table below contrasts Teoc with similar protective moieties:

Blocking Group Abbreviation Key Structural Feature Deprotection Method Applications
(2,2,2-Trichloroethoxy)carbonyl Teoc -O-CO-O-CCl₃CH₂ Zinc reduction, mild acid/base Peptide synthesis, stable isotopes
(2,2,2-Trichloro-1,1-dimethylethoxy)carbonyl Tcboc -O-CO-O-CCl₃C(CH₃)₂ Stronger acidic conditions Complex organic molecules
tert-Butoxycarbonyl Boc -O-CO-O-C(CH₃)₃ Acid (e.g., TFA) Ubiquitous in peptide synthesis

Insights :

  • Teoc vs. Tcboc : Teoc lacks the bulky 1,1-dimethylethyl group in Tcboc, making it more labile under milder conditions .
  • Teoc vs. Boc : Unlike Boc (removed via strong acids), Teoc’s trichloroethyl moiety allows orthogonal deprotection, enabling sequential synthesis strategies .

Biological Activity

N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

  • Chemical Formula : C19H19Cl3N O4
  • Molecular Weight : 397.7 g/mol
  • CAS Number : 1246820-72-3

The compound features a trichloroethoxy carbonyl group, which is significant for its biological activity. The presence of chlorine atoms may enhance lipophilicity and affect the compound's interaction with biological membranes.

The biological activity of this compound is primarily attributed to its interaction with cellular targets involved in various signaling pathways:

  • Tubulin Binding : Similar to colchicine derivatives, Nortilidine exhibits a binding affinity to tubulin, potentially disrupting microtubule formation which is crucial for cell division and intracellular transport .
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.
  • Anticancer Activity : Research indicates that Nortilidine may exhibit cytotoxic effects against specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

1. Anticancer Properties

This compound has been evaluated for its anticancer properties in various studies. For instance, in vitro assays demonstrated significant cytotoxicity against several cancer cell lines, including:

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)10
A549 (Lung Cancer)12

These results suggest that the compound may be a promising candidate for further development as an anticancer agent.

2. Anti-inflammatory Activity

Research has indicated that Nortilidine can reduce inflammatory responses in vitro. A study reported a decrease in TNF-alpha and IL-6 levels in macrophages treated with the compound:

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control200150
Nortilidine (10 µM)12090

This reduction suggests potential therapeutic applications in inflammatory diseases.

Case Studies

  • In Vivo Efficacy Against Tumors :
    A study conducted on mice bearing P388 lymphocytic leukemia showed that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The survival rate was notably higher in treated mice over a period of 30 days.
  • Toxicological Assessment :
    Toxicity studies have revealed that while Nortilidine exhibits promising anticancer activity, it also presents some toxicity at higher doses. In acute toxicity tests on rodents, adverse effects were observed at doses exceeding 50 mg/kg body weight, indicating the need for careful dosage regulation in therapeutic applications.

Q & A

Q. What is the role of N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine in opioid metabolism studies?

This compound is a deuterated analog (Nortilidine-d3) used to trace metabolic pathways in pharmacokinetic studies. Researchers employ isotopic labeling to differentiate endogenous metabolites from administered compounds, enabling precise quantification via mass spectrometry. For example, nortilidine, the active metabolite of tilidine, is studied for its μ-opioid receptor agonism and blood-brain barrier permeability .

Q. How can researchers synthesize and purify N-(2,2,2-Trichloroethoxy)carbonyl derivatives for metabolic studies?

The (2,2,2-Trichloroethoxy)carbonyl (Troc) group is introduced via carbamate formation under anhydrous conditions. A typical protocol involves reacting nortilidine with 2,2,2-trichloroethyl chloroformate in dichloromethane, followed by purification via column chromatography (silica gel, gradient elution). The Troc group is later cleaved using reductive agents like SmI₂, as demonstrated in stereocontrolled synthesis of related analogs .

Q. Which analytical techniques are optimal for characterizing this compound and its metabolites?

High-resolution LC-MS/MS is critical for detecting trace metabolites. For structural confirmation, use 1^1H/13^13C NMR (deuterated solvents) to identify the Troc group’s characteristic signals (e.g., 2,2,2-trichloroethyl resonances at δ 4.5–5.0 ppm). Isotope dilution with Nortilidine-d3 improves quantification accuracy in biological matrices .

Advanced Research Questions

Q. How do CYP3A4 and CYP2C19 isoforms influence the metabolic clearance of this compound?

In vitro studies using human liver microsomes show CYP3A4 is the primary enzyme responsible for nortilidine’s sequential metabolism to bisnortilidine. CYP2C19 polymorphisms (e.g., ultra-rapid vs. poor metabolizers) have negligible impact, but CYP3A4 inhibitors (e.g., ritonavir) reduce bisnortilidine formation by >50%, increasing nortilidine exposure 2-fold. Experimental design should include isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) and genotyped hepatocytes to isolate contributions .

Q. What experimental strategies resolve contradictions in enzyme kinetic data for nortilidine metabolism?

Discrepancies arise from inter-laboratory variability in microsomal activity or substrate depletion rates. To standardize results:

  • Use recombinant CYP isoforms (e.g., Supersomes™) to isolate enzyme-specific kinetics.
  • Apply substrate depletion assays with physiologically relevant concentrations (1–10 μM).
  • Validate findings with in vivo pharmacokinetic data from CYP3A4/CYP2C19 phenotyped cohorts .

Q. How can regioselective cleavage of the Troc group be optimized in complex matrices?

Samarium diiodide (SmI₂) in THF/HMPA selectively reduces the Troc carbamate to release nortilidine without degrading labile functional groups. Key parameters:

  • Maintain anhydrous conditions (water <0.1% to prevent side reactions).
  • Optimize stoichiometry (1.2–1.5 eq SmI₂ per Troc group).
  • Monitor reaction progress via TLC (Rf shift from 0.7 to 0.3 in hexane/EtOAc 3:1) .

Q. What are the challenges in designing cross-species toxicity studies for N-(2,2,2-Trichloroethoxy)carbonyl derivatives?

Species-specific CYP3A expression complicates extrapolation. For example, rat CYP3A1/2 metabolizes nortilidine 3× faster than human CYP3A4. Mitigation strategies:

  • Use chimeric mice with humanized liver models.
  • Apply physiologically based pharmacokinetic (PBPK) modeling to adjust for interspecies differences in hepatic clearance .

Methodological Notes

  • Data Validation : Cross-reference LC-MS/MS results with deuterated internal standards (e.g., Nortilidine-d3) to minimize matrix effects .
  • Ethical Compliance : Adhere to institutional guidelines for handling opioid analogs, including DEA licensing for Schedule II-V compounds in the U.S. .
  • Safety Protocols : Use fume hoods when synthesizing Troc derivatives due to trichloroethyl chloride volatility (TLV-TWA 10 ppm) .

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